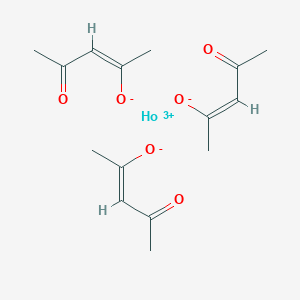
Holmium(III) 2,4-pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium(III) 2,4-pentanedionate is an organometallic compound containing the rare earth element holmium. It is also known as holmium(III) acetylacetonate. This compound is typically a yellow powder and is used in various chemical synthesis processes. The molecular formula of this compound is C15H21HoO6, and it has a molecular weight of 462.25 g/mol .
Méthodes De Préparation
Holmium(III) 2,4-pentanedionate can be synthesized through the reaction of holmium oxide or holmium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
[ \text{Ho}_2\text{O}_3 + 6 \text{C}_5\text{H}_8\text{O}_2 + 6 \text{NaOH} \rightarrow 2 \text{Ho(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} + 6 \text{NaCl} ]
In industrial production, the compound is often prepared by reacting holmium nitrate with acetylacetone in the presence of a base under controlled temperature and pH conditions .
Analyse Des Réactions Chimiques
Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium(III) oxide.
Reduction: It can be reduced to holmium(II) compounds under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Holmium(III) 2,4-pentanedionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.
Biology: The compound is used in the study of biological systems involving rare earth elements.
Mécanisme D'action
The mechanism of action of Holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The holmium ion in the compound can interact with different molecular targets, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Holmium(III) 2,4-pentanedionate can be compared with other similar compounds such as:
Erbium(III) 2,4-pentanedionate: Similar in structure but contains erbium instead of holmium.
Ytterbium(III) 2,4-pentanedionate: Contains ytterbium and has different magnetic and luminescent properties.
Gadolinium(III) 2,4-pentanedionate: Used in MRI as a contrast agent due to its paramagnetic properties.
This compound is unique due to its specific magnetic and luminescent properties, making it suitable for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
14589-33-4 |
|---|---|
Formule moléculaire |
C15H24HoO6 |
Poids moléculaire |
465.28 g/mol |
Nom IUPAC |
holmium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clé InChI |
UPWLAELMJOPYAE-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ho+3] |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ho] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















